Structural Elucidation of 1-Propene, 3-bromo-1,1,2-trifluoro- (BTP) via High-Resolution 1H and 19F NMR Spectroscopy
Structural Elucidation of 1-Propene, 3-bromo-1,1,2-trifluoro- (BTP) via High-Resolution 1H and 19F NMR Spectroscopy
Executive Summary
1-Propene, 3-bromo-1,1,2-trifluoro- (commonly referred to as 3-bromo-1,1,2-trifluoropropene or 2-BTP) is a highly reactive fluorinated alkene. While historically evaluated as a tropodegradable drop-in replacement for Halon 1211 in fire suppression due to its ability to interrupt catalytic combustion chain reactions 1[1], it has garnered significant attention in pharmaceutical drug development. The trifluorovinyl group ( -CF=CF2 ) serves as a versatile bioisosteric handle, while the bromomethyl group ( -CH2Br ) is a prime candidate for transition-metal-catalyzed cross-coupling.
Because the molecule contains a highly electron-withdrawing trifluorovinyl group adjacent to a bromomethyl group, its Nuclear Magnetic Resonance (NMR) spectra present complex, higher-order spin systems. This technical guide provides a rigorous framework for acquiring, interpreting, and validating the 1H and 19F NMR spectra of this compound, ensuring analytical integrity during synthesis and quality control2[2].
Molecular Architecture and Spin System Dynamics
Structure: CF2=CF-CH2Br
The molecule consists of two interacting spin systems that communicate via scalar ( J ) coupling:
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The Proton System: An A2 system comprising the two equivalent methylene protons ( -CH2Br ).
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The Fluorine System: An AMX spin system comprising three non-equivalent fluorine atoms on the vinyl group.
Mechanistic Causality of Chemical Shifts: The highly electronegative fluorine atoms withdraw electron density via inductive effects, severely deshielding the vinyl carbons and their attached fluorines. Concurrently, the bromine atom and the adjacent double bond synergistically deshield the methylene protons, pushing their resonance downfield to the ~4.0 ppm region. The carbon-carbon double bond restricts rotation, locking the terminal fluorines into distinct cis and trans spatial relationships relative to the internal fluorine, which is the root cause of the massive 3JFF(trans) coupling constants observed.
Quantitative Spectral Data
The following tables summarize the expected high-resolution NMR parameters. Note: Exact chemical shifts may exhibit minor solvent-dependent drift, but the multiplicity and coupling constants ( J -values) are rigid structural identifiers.
Table 1: 1H NMR Spectral Assignments (400 MHz, CDCl3 )
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants ( J , Hz) | Integration | Assignment |
| H-3 | 4.05 | ddd | 3JHF≈14.5 4JHF(trans)≈2.5 4JHF(cis)≈1.5 | 2H | -CH2Br |
Data Causality: The methylene protons appear as a doublet of doublet of doublets (ddd). The primary splitting is a large vicinal coupling ( 3JHF ) to the adjacent internal fluorine. Further fine splitting occurs via long-range allylic coupling ( 4JHF ) to the two non-equivalent terminal fluorines.
Table 2: 19F NMR Spectral Assignments (376 MHz, CDCl3 , CFCl3 reference)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants ( J , Hz) | Integration | Assignment |
| F-1 (cis to F-2) | -90.5 | ddt | 2JFF≈35 3JFF(trans)≈115 4JHF≈1.5 | 1F | =CF2 (terminal) |
| F-1' (trans to F-2) | -105.2 | ddt | 2JFF≈35 3JFF(cis)≈35 4JHF≈2.5 | 1F | =CF2 (terminal) |
| F-2 | -185.4 | ddt | 3JFF(trans)≈115 3JFF(cis)≈35 3JHF≈14.5 | 1F | =CF- (internal) |
Data Causality: The 19F spectrum is dominated by the massive trans fluorine-fluorine coupling ( 3JFF(trans)≈115 Hz ), which is a hallmark of fluorinated alkenes. The internal fluorine (F-2) is highly shielded (~ -185 ppm) compared to the terminal fluorines, a characteristic trait documented in the synthesis of related unsaturated fluorocarbons3[3].
Experimental Protocol: Self-Validating NMR Acquisition
To ensure trustworthiness and analytical reproducibility, the following step-by-step methodology must be strictly adhered to. This protocol is designed as a self-validating system to prevent misinterpretation of complex heteronuclear coupling.
Step 1: Cryogenic Sample Preparation
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Action: Pre-chill a standard 5 mm borosilicate NMR tube. Dissolve 15–20 mg of 3-bromo-1,1,2-trifluoropropene in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v tetramethylsilane (TMS) and a trace amount of trichlorofluoromethane ( CFCl3 ). Immediately cap and seal the tube with Parafilm.
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Causality: 3-bromo-1,1,2-trifluoropropene is highly volatile4[4]. Preparation at reduced temperatures prevents sample loss. CDCl3 provides the 2H lock signal, while TMS and CFCl3 serve as the absolute 0 ppm references for 1H and 19F , respectively.
Step 2: Probe Equilibration and Locking
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Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Set the probe temperature to 298 K and allow 5 minutes for thermal equilibration. Establish the 2H lock on the CDCl3 solvent peak.
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Causality: Thermal gradients within the sample cause convection currents, which distort line shapes. Locking compensates for magnetic field ( B0 ) drift over time, ensuring the sharp, well-resolved multiplets necessary for extracting the fine 1.5 Hz allylic couplings.
Step 3: High-Fidelity Shimming
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Action: Perform gradient shimming (Z-axis optimization) until the CDCl3 solvent peak exhibits a full width at half maximum (FWHM) of < 1.0 Hz.
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Causality: Poor shimming leads to asymmetrical peak broadening, which will completely obscure the crucial 4JHF coupling between the methylene protons and the terminal =CF2 fluorines.
Step 4: 1H Acquisition
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Action: Acquire 16 scans using a standard 1D proton sequence (e.g., a 30° or 45° pulse program) with a relaxation delay (D1) of 2 seconds and an acquisition time of at least 3 seconds to ensure high digital resolution.
Step 5: Coupled and Decoupled 19F Acquisition (The Validation Step)
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Action: Acquire a standard 19F spectrum (16–32 scans). Subsequently, acquire a 1H -decoupled 19F spectrum ( 19F{1H} ).
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Causality: Comparing the coupled and decoupled 19F spectra is the core self-validating mechanism. Proton decoupling collapses the 3JHF and 4JHF splittings. If the structural assignment is correct, the complex ddt multiplets in the 19F spectrum will simplify into pure doublets of doublets (arising solely from JFF coupling). This definitively isolates the fluorine-fluorine spin network from the proton-fluorine interactions.
Workflow Visualization
High-resolution NMR acquisition workflow for volatile fluorinated alkenes.
References
- CA2625118C - Blowing agents for forming foam comprising unsaturated fluorocarbons - Google Patents. Google Patents.
- Chapter 7: Search for New Fire Suppressant Chemicals. NIST.
- NOVEL UNSATURATED HYDROBROMOFLUOROCARBON FIRE EXTINGUISHANTS. EPO.
- American Pacific Corp (2-BTP Clean Fire Extinguishant) Exhibit A. Toxic Docs.
